Cas no 1797257-76-1 (1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea)
![1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea structure](https://ja.kuujia.com/scimg/cas/1797257-76-1x500.png)
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
- 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea
-
- インチ: 1S/C17H24N4O2S/c1-23-11-8-18-16(22)19-12-13-6-9-21(10-7-13)17-20-14-4-2-3-5-15(14)24-17/h2-5,13H,6-12H2,1H3,(H2,18,19,22)
- InChIKey: SSQREHFRONFRJP-UHFFFAOYSA-N
- SMILES: N(CC1CCN(C2=NC3=CC=CC=C3S2)CC1)C(NCCOC)=O
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-5569-25mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-20mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-4mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-5569-2mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-15mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-10mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-2μmol |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-5μmol |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-10μmol |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6178-5569-1mg |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea |
1797257-76-1 | 1mg |
$81.0 | 2023-09-09 |
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea 関連文献
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)ureaに関する追加情報
Compound Introduction: 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea (CAS No. 1797257-76-1) and Its Applications in Modern Research
The compound 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea, identified by the CAS number 1797257-76-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a benzothiazole moiety and a piperidine ring in its structure suggests a high degree of versatility, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The benzothiazole scaffold, in particular, is well-documented for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. When combined with a piperidine ring, as seen in this compound, it enhances binding affinity and metabolic stability, which are critical factors in drug design. The urea functional group further contributes to its reactivity and potential interactions with biological targets.
The molecular structure of 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea exhibits a unique arrangement that allows for multiple interaction points with enzymes and receptors. This characteristic is particularly valuable in the context of enzyme inhibition, where precise molecular recognition is essential. For instance, the compound’s ability to modulate the activity of enzymes such as kinases and phosphodiesterases has been explored in preclinical studies. These enzymes are often implicated in various diseases, making them attractive targets for therapeutic intervention.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that it may exhibit properties conducive to the development of treatments for neurological disorders. The benzothiazole-piperidine combination has been shown to penetrate the blood-brain barrier more effectively than simpler analogs, suggesting its suitability for central nervous system (CNS) applications. This is particularly relevant given the growing demand for drugs that can cross this barrier to treat conditions such as Alzheimer’s disease and Parkinson’s disease.
In addition to its neurological applications, 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has shown promise in oncology research. The compound’s ability to interfere with signaling pathways involved in cancer cell proliferation has been demonstrated in vitro. Specifically, it has been observed to inhibit the activity of tyrosine kinases, which are often overactive in tumor cells. By targeting these kinases, the compound may help to disrupt cancer growth and progression. Furthermore, its structural features suggest that it could be modified to enhance its selectivity and reduce off-target effects.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole-piperidine core through nucleophilic substitution reactions, followed by the introduction of the urea group via condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize side products. These methods are essential for producing compounds with high fidelity for subsequent biological evaluation.
Once synthesized, rigorous characterization is necessary to confirm the identity and purity of 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used for this purpose. NMR provides detailed information about atomic connectivity and chemical environment, while MS confirms molecular weight and fragmentation patterns. X-ray crystallography offers insights into molecular geometry and packing arrangements, which can influence biological activity.
Biological testing is another critical phase in evaluating the potential of this compound. Initial studies often involve enzyme assays to determine its inhibitory effects on target enzymes. These assays provide quantitative data on potency and selectivity. Subsequent studies may include cell-based assays to assess cytotoxicity and apoptosis induction. Animal models are also employed to evaluate pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These comprehensive evaluations help determine whether the compound is suitable for further development.
The significance of this compound extends beyond its immediate applications; it serves as a valuable building block for more complex derivatives. By modifying specific functional groups or introducing new moieties, researchers can generate libraries of compounds with tailored properties. This approach is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development. The flexibility offered by the benzothiazole-piperidine core makes it an ideal candidate for such exploratory studies.
Future directions for research on 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea include exploring its mechanism of action at a deeper level. Understanding how it interacts with biological targets can provide insights into its therapeutic potential and guide further optimization efforts. Additionally, investigating its pharmacokinetic profile will be crucial for determining appropriate dosing regimens if it progresses into clinical trials.
In conclusion, 1-{[1-(1,3-benzothiazol-2 -yl)piperidin -4 -yl]methyl}-3 -(2 -methoxyethyl)urea (CAS No . 1797257 -76 - 1) represents a promising candidate for further pharmaceutical development . Its unique structural features , coupled with preliminary evidence of biological activity , make it an exciting prospect . Continued research into its synthesis , characterization , and biological effects will be essential to unlock its full potential . As our understanding of molecular interactions advances , compounds like this one will play an increasingly important role in addressing complex diseases .
1797257-76-1 (1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea) Related Products
- 2138560-05-9(3-chloro-4-fluoro-5-phenylaniline)
- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2137992-89-1(3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 334932-23-9(Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)
- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)
- 2138035-57-9(1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)
- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)




